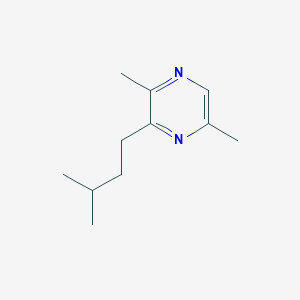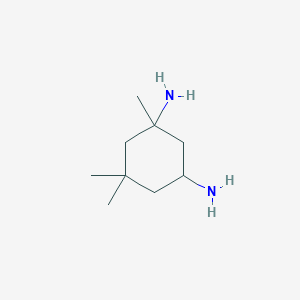
2,5-Dimethyl-3-(3-methylbutyl)pyrazine
Übersicht
Beschreibung
The compound 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazines are known for their presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials. The specific substitution pattern of the 2,5-dimethyl and 3-(3-methylbutyl) groups on the pyrazine ring can influence the compound's physical, chemical, and sensory properties.
Synthesis Analysis
Synthesis of pyrazine derivatives can be achieved through various methods. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, have been synthesized using a two-fold Sonogashira reaction involving 2,5-dibromo-3,6-dimethylpyrazine and different ethynylarenes . Another related compound, 3-ethyl-2,5-dimethylpyrazine, was synthesized chemoenzymatically from L-threonine, demonstrating the potential for biological pathways in the synthesis of pyrazine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed that the phenyl rings are parallel to each other and inclined at an angle to the pyrazine ring . Similarly, the structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was confirmed by X-ray diffraction, revealing a planar molecule with uniform parallel stacks .
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions. The compound 2,5-Di(aryleneethynyl)pyrazine, for instance, undergoes reduction to the radical anion at specific voltages, which is almost reversible at high scan rates . Arylative methylation of pyrazines using dimethyl sulfoxide as a methylating agent has also been reported, showcasing the versatility of pyrazine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The HOMO-LUMO gap of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine was found to be lower than that of a related benzene derivative, indicating differences in electronic properties . The UV-vis absorption and photoluminescence profiles of these compounds are also distinctive, with emissions being red-shifted in some cases . The regioselective oxidation of tetramethyl pyrazine led to the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, highlighting the reactivity of pyrazine rings towards oxidation .
Wissenschaftliche Forschungsanwendungen
Pheromone Synthesis and Insect Behavior : This compound was initially thought to be a mandibular alarm pheromone of the little fire ant, Wasmannia auropunctata, but later studies corrected this identification to its regioisomer 2,5-dimethyl-3-(2-methylbutyl)pyrazine. Research shows these pyrazines attract and arrest ants in laboratory and field settings, indicating their potential use in pest management (Showalter et al., 2010).
Defense Mechanisms in Insects : In the leaf insect Phyllium westwoodii, this pyrazine is a component of a defensive spray released when the insect is disturbed. This discovery marks the first report of pyrazines in the defensive gland spray of phasmid insects (Dossey et al., 2009).
Chemical Ecology : The compound has been identified in the head of the Australian ponerine ant Rhytidoponera metallica. Such findings contribute to the understanding of chemical ecology and communication in ant species (Tecle et al., 1987).
Pheromone Synthesis for Other Insects : It has been synthesized as a sex-specific volatile of the female Korean apricot wasp, Eurytoma maslovskii, indicating its role in insect communication and possibly in agricultural pest management (Mori & Yang, 2017).
Flavors and Fragrances : Research has explored the application of related pyrazine compounds in cigarette perfumery, suggesting potential uses in flavor and fragrance industries (Jianshan & Hua-wu, 2004).
Food Chemistry : The compound has been studied in the context of pyrazine formation pathways in sugar-ammonia model systems, which is relevant to food processing and flavor development (Shibamoto & Bernhard, 1977).
Molecular Imprinting : The compound has been targeted in molecular imprinting techniques for synthetic polymers, aiming to improve the analysis and isolation of flavor compounds in the food industry (Cruz et al., 1999).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2,5-dimethyl-3-(3-methylbutyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYKGYKYHEINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(3-methylbutyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)




![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
